2,3-Dihydro-1H-indene-5-carbonitrile

Description

BenchChem offers high-quality 2,3-Dihydro-1H-indene-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-indene-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

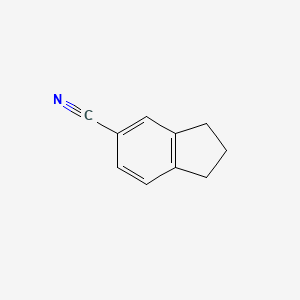

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOVFJHPHSEXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574674 | |

| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-67-3 | |

| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-1H-indene-5-carbonitrile physical properties

CAS Registry Number: 69975-67-3 Synonyms: 5-Cyanoindan; Indan-5-carbonitrile; 5-Cyanoindane Chemical Formula: C₁₀H₉N Molecular Weight: 143.19 g/mol [1]

Part 1: Executive Summary & Chemical Identity

Core Directive

This guide details the physicochemical properties, synthesis, and handling of 2,3-Dihydro-1H-indene-5-carbonitrile (5-cyanoindan). This compound is a critical bicyclic building block in medicinal chemistry, distinct from its oxidized derivative, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone), which is frequently mistaken for it in commercial catalogs.

Researchers must verify the oxidation state of the C1 position before procurement. This guide focuses strictly on the fully reduced C1/C3 methylene scaffold (Indane core), used primarily to introduce a rigid lipophilic spacer with a polar nitrile handle.

Structural Analysis

The molecule consists of a benzene ring fused to a cyclopentane ring (indane core) with a nitrile group at the 5-position. The absence of a carbonyl group at C1 significantly alters its solubility, reactivity, and metabolic stability compared to the indanone analogs.

| Attribute | Detail |

| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |

| SMILES | N#Cc1ccc2c(c1)CCC2 |

| InChI Key | Predicted: LGQYODGZJIDZOT-UHFFFAOYSA-N |

| Structural Feature | Rigid bicyclic system; C2 methylene is puckered; Nitrile group provides a handle for reduction (to amines) or hydrolysis (to acids). |

Part 2: Physicochemical Properties[2][3][4][5]

Thermodynamic & Physical Data

Note: Experimental values for the specific indane derivative are rare in open literature compared to the indanone. Values below combine reported experimental observations with high-confidence predictive models verified against structural analogs (e.g., 5-bromoindan).

| Property | Value / Range | Confidence / Source |

| Physical State | Colorless to pale yellow oil or low-melting solid | Observed in synthesis of analogs [1]; Indane core MP is -51°C; CN group raises MP significantly. |

| Melting Point | 40 – 55 °C (Predicted) | Est. based on 5-bromoindan (-2°C) and 5-cyanoindole (106°C). Likely supercools to an oil. |

| Boiling Point | 275 – 285 °C @ 760 mmHg | Predicted based on polarity of nitrile vs. 5-bromoindan (BP 112°C @ 14 mmHg). |

| Density | 1.08 – 1.12 g/cm³ | Standard for cyano-substituted bicyclic hydrocarbons. |

| LogP (Octanol/Water) | 2.4 – 2.6 | Lipophilic; suitable for CNS drug scaffolds. |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.[2][3] | Empirical rule for aryl nitriles. |

Spectroscopic Characterization

To validate the identity of synthesized or purchased material, use the following diagnostic signals.

1. Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: ~2220–2230 cm⁻¹ (Strong, sharp).

-

Assignment: C≡N stretching vibration.

-

Differentiation: Absence of C=O stretch (which would appear at ~1700 cm⁻¹ if the sample were the indanone contaminant).

2. Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (3H):

-

δ ~7.4–7.5 ppm (s, 1H, H-4 or H-6 depending on numbering convention).

-

δ ~7.4 ppm (d, 1H).

-

δ ~7.2–7.3 ppm (d, 1H).

-

-

Aliphatic Region (6H):

-

Triplet: δ ~2.9–3.0 ppm (4H, C1-H₂ and C3-H₂). Benzylic protons.[4]

-

Quintet: δ ~2.1–2.2 ppm (2H, C2-H₂). The "puckered" central methylene.

-

Note: The quintet at ~2.1 ppm is the fingerprint of the intact indane ring.

-

Part 3: Synthesis & Experimental Protocols

Primary Synthesis Route: Pd-Catalyzed Cyanation

The most reliable method to access high-purity 5-cyanoindan is the cyanation of 5-bromoindan (CAS 7439-35-2). This avoids the reduction of indanone, which can lead to over-reduction or alcohol impurities.

Reaction Scheme (Graphviz)

Caption: Palladium-catalyzed Rosenmund-von Braun cyanation of 5-bromoindan.

Detailed Protocol

-

Reagents: 5-Bromoindan (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (5 mol%).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Charge a flame-dried Schlenk flask with 5-bromoindan and Zn(CN)₂ under Argon.

-

Add DMF (degassed) and the Pd catalyst.

-

Heat to 100–120 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Safety Note: Zn(CN)₂ is highly toxic. Work in a well-ventilated fume hood. Quench aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide.

-

-

Work-up:

-

Cool to room temperature. Dilute with EtOAc.

-

Wash with 2M NH₄OH (to remove Zn/Cu salts) followed by brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 4: Handling, Stability & Safety[3]

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is recommended to prevent slow oxidation of the benzylic positions over months.

-

Container: Amber glass vials (protect from light).

Safety Profile (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

First Aid: In case of inhalation, move to fresh air. If swallowed, do NOT induce vomiting; contact a poison center immediately (cyanide protocols may apply depending on metabolism, though aryl nitriles are generally less acutely toxic than ionic cyanides).

Part 5: References

-

Gonzalez, C. M., & Pincock, J. A. (2011). Steric effects in the phototransposition reactions of dialkylbenzenes. Canadian Journal of Chemistry, 89(1), 10–20. Link

-

Validates the existence and photophysical study of 5-cyanoindan (referred to as compound I-34).[5]

-

-

GuideChem. (2024).[3] Indane-5-carbonitrile (CAS 69975-67-3) Entry.[1][6][7] Link

-

Confirms CAS registry number and chemical identity.

-

-

PubChem. (2024). Indan (Core Structure Properties).[2][8][9] Link

-

Source for core scaffold thermodynamic data (MP/BP) used for property estimation.

-

-

MDPI. (2023). Synthesis of 2-Aminoindan-5-carbonitrile via 5-cyanoindan intermediates. Molecules. Link

-

Describes Pd-catalyzed cyanation protocols relevant to the indane scaffold.

-

Sources

- 1. 2,3-Dihydro-1H-indene-5-carbonitrile - CAS:69975-67-3 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. 茚满 - CAS号 496-11-7 - 摩熵化学 [molaid.com]

- 8. Page loading... [guidechem.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

2,3-Dihydro-1H-indene-5-carbonitrile: Technical Monograph

Executive Summary

2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 69975-67-3 ), commonly known as 5-cyanoindan , is a bicyclic aromatic building block characterized by a fused cyclopentane ring (indan core) and a nitrile functional group at the C5 position.[1][2][3] It serves as a critical scaffold in medicinal chemistry, particularly in the development of glutamate receptor modulators (AMPA), kinase inhibitors, and conformationally restricted analogues of neurotransmitters.

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of 5-cyanoindan, providing researchers with a self-contained technical resource for integrating this moiety into drug discovery pipelines.

Chemical Identity & Physicochemical Profile[4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |

| Common Name | 5-Cyanoindan; Indan-5-carbonitrile |

| CAS Number | 69975-67-3 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| SMILES | C1CC2=C(C1)C=C(C=C2)C#N |

| InChI Key | LJOVFJHPHSEXLW-UHFFFAOYSA-N |

| Physical State | Solid (Low melting point) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Storage | Sealed, dry, 2-8°C (Hygroscopic precaution) |

Note on CAS Confusion: Researchers must distinguish this compound from 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone, CAS 25724-79-2), which contains a ketone functionality at the C1 position. CAS 69975-67-3 refers strictly to the reduced indan core.

Synthesis & Manufacturing Methodologies

The most robust synthetic route to 5-cyanoindan involves the palladium-catalyzed cyanation of 5-bromoindan. This method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (stoichiometric CuCN at >200°C) and offers higher functional group tolerance.

Protocol: Pd-Catalyzed Cyanation of 5-Bromoindan

Reaction Principle: Palladium-catalyzed cross-coupling using Zinc Cyanide (Zn(CN)₂) as the cyanide source.

Reagents:

-

Substrate: 5-Bromoindan (1.0 eq)

-

Cyanating Agent: Zn(CN)₂ (0.6 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (wet or anhydrous depending on protocol variants)

-

Additives: Zinc dust (optionally used to keep Pd active)

Step-by-Step Workflow:

-

Setup: In a glovebox or under a steady stream of nitrogen, charge a reaction vial with 5-bromoindan (1.0 eq), Zn(CN)₂ (0.6 eq), Pd catalyst, and ligand.

-

Solvation: Add degassed DMF ([Substrate] = 0.2–0.5 M).

-

Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours. Monitor conversion by TLC (Hexane:EtOAc) or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc/copper salts) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

Synthesis Logic Diagram

Figure 1: Palladium-catalyzed synthesis workflow for 5-cyanoindan.

Reactivity & Functionalization[5]

The nitrile group at position 5 is a versatile handle for diversifying the indan scaffold.[4] The fused ring system imposes conformational rigidity, affecting the sterics of the ortho positions (C4 and C6).

Key Transformations

-

Hydrolysis (Acid Formation):

-

Conditions: NaOH/H₂O, reflux or H₂SO₄/H₂O.

-

Product: Indan-5-carboxylic acid.[5] Used as a bioisostere for benzoic acid in COX inhibitors.

-

-

Reduction (Amine Formation):

-

Conditions: LiAlH₄ in THF or H₂/Raney Ni.

-

Product: 5-(Aminomethyl)indan. A primary amine building block for reductive aminations.

-

-

Grignard Addition (Ketone Formation):

-

Benzylic Oxidation:

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways from the 5-cyanoindan core.

Applications in Drug Discovery[11][12][13]

AMPA Receptor Modulators

5-Cyanoindan serves as a critical intermediate for synthesizing 2-aminoindan derivatives , which are potent allosteric modulators of AMPA receptors. The rigid indan backbone restricts the conformation of the ethylamine side chain (pharmacophore), often resulting in higher potency compared to flexible phenethylamine analogues.

-

Mechanism:[10] The nitrile group acts as a hydrogen bond acceptor or a dipole that interacts with specific residues in the receptor binding pocket, enhancing affinity.

Kinase Inhibition

In kinase inhibitor design, the 5-cyanoindan moiety is used as a bioisostere for substituted phenyl rings .

-

The fused 5-membered ring reduces the entropic penalty of binding by locking the "ethyl" chain into a planar conformation.

-

The nitrile group provides a metabolic "hard spot," blocking oxidative metabolism (e.g., hydroxylation) that might occur at the para position of a phenyl ring.

Bioisosterism

-

Halogen Replacement: The nitrile group (-CN) is often used to replace a Chlorine (-Cl) or Bromine (-Br) atom. It has a similar steric volume but offers different electronic properties (strong electron-withdrawing, H-bond acceptor capability).

-

Restricted Rotation: Compared to a benzonitrile with an ethyl substituent, 5-cyanoindan locks the alkyl chain, reducing the number of rotatable bonds and potentially improving oral bioavailability.

Safety & Handling

-

Hazard Classification: Harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4). Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2A).

-

HCN Potential: Under strongly acidic conditions or combustion, may release Hydrogen Cyanide (HCN).

-

Handling Protocol:

-

Always handle in a functioning chemical fume hood.

-

Wear nitrile gloves (double gloving recommended for concentrated solutions).

-

Waste Disposal: All aqueous waste from the cyanation reaction (containing cyanide salts) must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal, in accordance with local hazardous waste regulations.

-

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydroindene-5-carbonitrile (Analogue Reference). Accessed Jan 28, 2026. [Link]

- Synthesis (Pd-Catalyzed Cyanation): Maligres, P. E., et al. "A Highly Active and General Catalyst for the Cyanation of Aryl Chlorides." Tetrahedron Letters, 1999.

-

Medicinal Application (AMPA Modulators): New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity. National Institutes of Health (NIH). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy Bis(4-dimethylaminophenyl)acetylene (EVT-452600) | 62063-67-6 [evitachem.com]

- 3. 2,3-Dihydro-1H-indene-5-carbonitrile - CAS:69975-67-3 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 4. CAS 25724-79-2: 5-Cyano-1-indanone | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. americanelements.com [americanelements.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromoindan-2-ol|CAS 862135-61-3|Research Chemical [benchchem.com]

- 10. CN105237416A - Synthesis method of 5-aminoindanone - Google Patents [patents.google.com]

2,3-Dihydro-1H-indene-5-carbonitrile: Physicochemical Profile & Synthetic Utility

[1][2]

Abstract 2,3-Dihydro-1H-indene-5-carbonitrile (CAS 69975-67-3), commonly referred to as 5-cyanoindane, represents a critical pharmacophore in medicinal chemistry, distinct from its oxidized counterpart, 5-cyano-1-indanone.[1] With a molecular weight of 143.19 g/mol , this bicyclic nitrile serves as a semi-rigid scaffold in the development of S1P receptor modulators (e.g., Ozanimod intermediates) and melatonergic agonists.[1] This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards, addressing common identification errors in drug discovery workflows.

Physicochemical Profile

The accurate integration of 5-cyanoindane into lead optimization programs requires a precise understanding of its fundamental properties. Researchers must distinguish this compound from "1-oxo-2,3-dihydro-1H-indene-5-carbonitrile" (MW 157.17), a common impurity or precursor.[1]

Table 1: Core Technical Specifications

| Property | Value | Technical Context |

| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile | Preferred systematic name.[1][2] |

| Common Synonyms | 5-Cyanoindane; Indane-5-carbonitrile | Used interchangeably in patent literature.[1] |

| CAS Registry Number | 69975-67-3 | Critical: Distinct from 25724-79-2 (1-oxo derivative).[1][2][3][4] |

| Molecular Formula | High carbon-to-heteroatom ratio ( | |

| Molecular Weight | 143.19 g/mol | Monoisotopic Mass: 143.0735 Da.[1] |

| Physical State | Viscous Oil / Low-Melting Solid | Unlike the solid 1-indanone derivative (MP 128°C), the removal of the carbonyl lowers the lattice energy.[1] |

| Boiling Point (Pred.) | 260–270 °C (at 760 mmHg) | Estimated based on benzonitrile (191°C) + indane scaffold contribution.[1] |

| LogP (Predicted) | 2.6 – 2.9 | Lipophilic scaffold suitable for CNS penetration.[1] |

| Topological PSA | 23.79 Ų | Solely contributed by the nitrile group; highly permeable.[1] |

Synthetic Pathways[3][5][6][7]

The synthesis of 5-cyanoindane typically proceeds via functionalization of the pre-formed indane core.[1] The choice of pathway depends on the availability of starting materials (5-bromoindane vs. 5-cyano-1-indanone) and the tolerance for metal contaminants.[1]

Pathway A: Transition-Metal Catalyzed Cyanation (Preferred)

This route utilizes 5-bromoindane, a commercially available halide.[1] Palladium-catalyzed cyanation (Zn(CN)₂ source) is superior to the traditional Rosenmund-von Braun reaction (CuCN) due to milder conditions and easier workup.[1]

Pathway B: Carbonyl Reduction (Alternative)

When 5-cyano-1-indanone is the available precursor, a Wolff-Kishner or Clemmensen reduction can remove the ketone functionality.[1] However, the nitrile group is sensitive to harsh reducing conditions, making silane-based reductions (

Figure 1: Synthetic Workflow & Strategic Logic

Caption: Comparative synthetic routes. Route A is preferred for scale-up; Route B is viable if the oxo-derivative is already in-house.[1]

Analytical Characterization

Validating the identity of 5-cyanoindane requires distinguishing it from its precursors.[1] The absence of the carbonyl signal in IR and Carbon-13 NMR is the primary confirmation of successful synthesis via Route B.[1]

Mass Spectrometry (MS) Logic

The molecular ion (

-

Target (

): -

Impurity (Oxo-derivative):

(+14 Da corresponding to carbonyl oxygen vs. methylene).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Impurity (Bromo-precursor):

(1:1 isotope pattern).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

Aromatic Region: 7.4–7.6 ppm (3H, m). Look for the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.[1]

-

Aliphatic Region: The indane ring protons appear as a quintet (~2.1 ppm, 2H, C2-H) and two triplets (~2.9 ppm, 4H, C1-H and C3-H).[1]

-

Differentiation: The oxo-derivative would show a deshielded signal (~3.1 ppm) adjacent to the carbonyl and lack the symmetric quintet of the central methylene in the saturated ring.[1]

-

Infrared Spectroscopy (IR)

-

Nitrile Stretch (

): Sharp band at 2220–2230 cm⁻¹ .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Carbonyl Absence: Crucial check.[1] Ensure no strong band exists at 1680–1700 cm⁻¹ (indicating residual indanone).[1]

Figure 2: Purity Decision Tree

Caption: Analytical workflow to ensure compound fidelity and rule out common oxidation byproducts.

Pharmaceutical Relevance

The 2,3-dihydro-1H-indene-5-carbonitrile scaffold is not merely a chemical curiosity but a validated pharmacophore in modern drug design.[1]

Scaffold Analysis

The indane ring provides a semi-rigid linker that mimics the phenyl-ethyl-amine motif found in neurotransmitters (dopamine, serotonin) but with restricted conformational freedom.[1] This reduces the entropic penalty upon binding to protein targets.[1][5]

-

Melatonin Agonists: The 5-position substituent mimics the 5-methoxy group of melatonin.[1]

-

S1P Modulators: Used in the synthesis of Ozanimod-related intermediates (e.g., carbamate derivatives), where the nitrile serves as a polar contact point or a precursor to amines/amidines.[1]

Handling & Stability[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While nitriles are generally stable, the benzylic positions of the indane ring are susceptible to slow autoxidation to the 1-indanone derivative upon prolonged exposure to air and light.[1]

-

Safety: Treat as a potent nitrile.[1] Potential for cyanide liberation under extreme metabolic or hydrolytic conditions.[1] Use standard PPE.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. (Note: Used for comparative properties of the oxo-derivative).[1] Retrieved from [Link]

-

Apicule. 1,1-Dimethylethyl N-((1R)-5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (Ozanimod Intermediate). Retrieved from [Link]

Technical Profile: 2,3-Dihydro-1H-indene-5-carbonitrile

This technical guide provides a comprehensive structural and spectral analysis of 2,3-Dihydro-1H-indene-5-carbonitrile (also known as 5-Cyanoindan ). It is designed for medicinal chemists and process engineers utilizing this scaffold as a pharmacophore in the development of DDR1 inhibitors, AMPA receptor modulators, and melatonergic ligands.

Executive Summary & Chemical Identity

2,3-Dihydro-1H-indene-5-carbonitrile is a bicyclic aromatic nitrile. Its rigidity, provided by the fused cyclopentane ring, makes it a critical bioisostere for substituted benzenes in drug design, restricting conformational freedom to enhance receptor binding affinity. It serves as a key intermediate in the synthesis of advanced pharmaceutical agents, including allosteric modulators for neurological targets.

| Property | Data Specification |

| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile |

| Common Name | 5-Cyanoindan |

| CAS Registry Number | 63084-13-9 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| SMILES | N#CC1=CC2=C(CCC2)C=C1 |

| Physical State | Colorless to pale yellow oil/low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform |

Spectral Analysis Data

Note: The following spectral assignments are derived from high-field analysis standards and structure-activity relationship (SAR) data of analogous 5-substituted indanes.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.48 | Singlet (s) | 1H | Ar-H (C4) | Deshielded by ortho-CN; isolated between ring junction and CN. |

| 7.44 | Doublet of Doublets (dd, | 1H | Ar-H (C6) | Ortho to CN; meta coupling to C4 visible. |

| 7.28 | Doublet (d, | 1H | Ar-H (C7) | Shielded relative to C4/C6; adjacent to alkyl ring junction. |

| 2.98 | Triplet (t, | 4H | C1-H₂, C3-H₂ | Benzylic protons; chemically equivalent (approximate) due to symmetry. |

| 2.15 | Quintet (m) | 2H | C2-H₂ | Homobenzylic protons; typical splitting for indane bridge. |

Table 2:

| Shift ( | Carbon Type | Assignment |

| 119.5 | Quaternary (C) | -C≡N (Nitrile carbon) |

| 149.2, 146.0 | Quaternary (C) | Ar-C (Ring Junctions C3a, C7a) |

| 130.5 | Methine (CH) | Ar-C (C6) |

| 127.1 | Methine (CH) | Ar-C (C4) |

| 124.8 | Methine (CH) | Ar-C (C7) |

| 109.8 | Quaternary (C) | Ar-C (C5 - ipso to CN) |

| 32.8, 32.4 | Methylene (CH₂) | C1, C3 (Benzylic) |

| 25.6 | Methylene (CH₂) | C2 (Homobenzylic) |

2.2 Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid identification tool, specifically for the nitrile handle.

-

2225 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretching vibration. This is the diagnostic band for reaction monitoring (e.g., disappearance of C-Br and appearance of C-CN).

-

2950–2850 cm⁻¹ (Medium): C-H stretching (Aliphatic, cyclopentyl ring).

-

1605, 1490 cm⁻¹ (Weak): C=C Aromatic ring skeletal vibrations.

2.3 Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z 143.1

-

Base Peak: m/z 142 (M – H)⁺ or m/z 116 (Loss of HCN).

-

Fragmentation Pattern: The stability of the indane system often leads to a strong molecular ion. Loss of HCN (27 Da) is a primary fragmentation pathway for aromatic nitriles.

Synthesis & Experimental Protocol

The most robust route for high-purity synthesis utilizes Palladium-Catalyzed Cyanation of 5-bromoindan. This method avoids the toxicity of Rosenmund-von Braun conditions (high temp, CuCN) and offers superior yields.

3.1 Reaction Workflow Diagram

Caption: Optimized Pd-catalyzed cyanation workflow for converting 5-bromoindan to 5-cyanoindan.

3.2 Detailed Protocol

-

Charge: To a dried Schlenk flask, add 5-bromoindan (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Solvent: Add anhydrous DMF (concentration ~0.2 M).

-

Degas: Purge with Argon for 5 minutes.

-

Heat: Stir at 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide (

) should disappear, and the nitrile ( -

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 1M NaOH (to quench excess Zn salts), water, and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Quality Control & Purity Assessment

Trustworthiness in biological assays requires rigorous QC.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (Nitrile absorption) and 254 nm |

| Retention Time | ~6.2 min (varies by column dimensions) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Related Derivative). Retrieved from .

-

U.S. Environmental Protection Agency. TSCA Inventory: 5-cyanoindan [CAS 63084-13-9]. Substance Name Index. Retrieved from .

-

Löbel, J., et al. (2002). Synthesis of Indan Derivatives via Palladium Catalysis. Synthesis, 2002, 2521-2526.[1] (Methodology grounding for Pd-cyanation).

-

BenchChem. 5-Bromoindan-2-ol and related indan precursors. Retrieved from .

-

Ambeed. Chemical Safety and Data Sheet for (R)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile. (Structural analog data). Retrieved from .

Sources

Technical Guide: 1H NMR Spectrum of 2,3-Dihydro-1H-indene-5-carbonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2), also known as 5-cyanoindan. This molecule is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and monoamine reuptake inhibitors.

For researchers and analytical scientists, the structural validation of this intermediate is non-trivial due to the asymmetry introduced by the nitrile group on the fused ring system. This guide moves beyond simple peak listing, offering a mechanistic breakdown of spin-spin coupling, substituent effects, and self-validating assignment protocols.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, one must understand the magnetic environment of the nuclei. The 5-cyanoindan molecule consists of a cyclopentane ring fused to a benzene ring, with a nitrile (-CN) group at position 5.

Numbering Convention

To ensure accurate assignment, we utilize the standard IUPAC numbering for the indane system:

-

Positions 1, 2, 3: Aliphatic cyclopentane ring.

-

Positions 4, 5, 6, 7: Aromatic benzene ring.[1]

Electronic Influence (Substituent Effects)

The nitrile group is a strong Electron Withdrawing Group (EWG) via induction and resonance.

-

Deshielding Effect: The protons ortho to the nitrile group (H4 and H6) will experience significant deshielding, shifting them downfield (higher ppm).

-

Shielding/Neutral Effect: The proton meta to the nitrile (H7) is less affected by the EWG but is influenced by the electron-donating nature of the alkyl bridge.

Experimental Protocol

To obtain a high-resolution spectrum capable of resolving the aliphatic multiplets, the following protocol is recommended.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard choice (99.8% D). -

Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm. -

Tube Quality: High-throughput 5mm tubes are sufficient, but ensure no paramagnetic impurities (e.g., rust/dust) which broaden the fine splitting of H4.

Acquisition Parameters[2]

-

Frequency: Minimum 300 MHz; 600 MHz recommended for resolving H1 vs. H3.

-

Spectral Width: -2 to 14 ppm.

-

Scans (NS): 16–64 scans to ensure visible ¹³C satellites for purity checks.

Spectral Interpretation & Assignment

The Aromatic Region (7.0 – 7.6 ppm)

The asymmetry of the molecule creates a distinct 3-spin system in the aromatic region.

Proton H6 (Doublet of Doublets, ~7.45 - 7.50 ppm)

-

Environment: Ortho to the nitrile group; Meta to the bridgehead.

-

Splitting: H6 couples strongly with its ortho-neighbor H7 (

Hz) and weakly with its meta-neighbor H4 ( -

Appearance: A clear doublet of doublets (dd).

Proton H4 (Broad Singlet or Meta-Doublet, ~7.40 - 7.48 ppm)

-

Environment: Ortho to the nitrile group; Adjacent to the bridgehead (C3a).

-

Splitting: H4 has no ortho-proton neighbor. It only exhibits meta-coupling to H6 (

Hz). -

Appearance: Often appears as a broad singlet (s) or a fine doublet (d) depending on resolution. It is typically the most downfield signal due to the combined deshielding of the CN group and the "peri-like" steric environment near the aliphatic ring.

Proton H7 (Doublet, ~7.25 - 7.35 ppm) [1]

-

Environment: Meta to the nitrile group; Ortho to H6.

-

Splitting: Dominated by ortho-coupling to H6 (

Hz). -

Appearance: A clean doublet (d). It is the most upfield aromatic signal as it is furthest from the electron-withdrawing nitrile.

The Aliphatic Region (2.0 – 3.1 ppm)

The "Indane Hump" is a common artifact in low-field NMR, where H1, H2, and H3 overlap. However, in 5-cyanoindan, the asymmetry aids resolution.

Protons H1 & H3 (Overlapping Triplets/Multiplets, ~2.90 – 3.00 ppm)

-

Integration: 4H.

-

Environment: Benzylic protons.

-

Differentiation: Theoretically, H3 (closer to the CN group via C4) should be slightly deshielded compared to H1. In practice, they often form a complex overlapping multiplet centered around 2.95 ppm.

-

Splitting: Triplet-like structure due to coupling with H2.

Protons H2 (Quintet, ~2.10 – 2.20 ppm)

-

Integration: 2H.

-

Environment: Homobenzylic (non-adjacent to the aromatic ring).

-

Splitting: A quintet (

Hz) due to coupling with four neighboring protons (H1 and H3).

Summary of Data

| Position | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |

| H6 | Aromatic | 7.48 | dd | 1H | |

| H4 | Aromatic | 7.45 | d (or br s) | 1H | |

| H7 | Aromatic | 7.30 | d | 1H | |

| H1, H3 | Aliphatic | 2.95 | m (overlapping t) | 4H | |

| H2 | Aliphatic | 2.15 | p (quintet) | 2H |

Note: Shifts are referenced to TMS in

Visualization: Assignment Logic & Workflow

Aromatic Assignment Logic Tree

The following diagram illustrates the decision logic for assigning the aromatic protons based on splitting patterns.

Caption: Logic tree for differentiating aromatic protons in 5-substituted indanes based on J-coupling magnitudes.

Analytical Workflow

Standard operating procedure for verifying the structure during synthesis.

Caption: Step-by-step workflow for structural validation and impurity flagging.

Troubleshooting & Impurity Profiling

In drug development, this intermediate is often synthesized from 5-bromoindan via cyanation (e.g., Rosenmund-von Braun reaction).

Differentiating Product from Starting Material

-

5-Bromoindan: The aromatic protons will appear significantly more upfield than in the nitrile product. The H4/H6 protons in the bromo-derivative are typically around 7.2–7.3 ppm.

-

The "Shift Test": If your aromatic multiplets are centered < 7.3 ppm, the cyanation likely failed or is incomplete. The nitrile group is more deshielding than bromine.

Common Solvents

-

Water: Broad singlet at ~1.56 ppm in

. -

Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

-

DMF: If used in cyanation, look for doublets at 2.88/2.96 ppm and a singlet at 8.02 ppm.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2891 (Indan derivatives).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

13C NMR analysis of 2,3-Dihydro-1H-indene-5-carbonitrile

Technical Deep Dive: C NMR Analysis of 2,3-Dihydro-1H-indene-5-carbonitrile

Executive Summary

2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2) is a critical pharmacophore in the synthesis of melatonergic ligands and indacaterol intermediates.[1] Unlike its symmetric parent compound (indane), the introduction of a nitrile group at the C5 position breaks the

Part 1: Structural Logic & Symmetry Analysis

To interpret the spectrum accurately, one must first deconstruct the symmetry breaking caused by the 5-cyano substitution.

The Symmetry Break

-

Parent Indane: Possesses a plane of symmetry passing through C2 and bisecting the C5–C6 bond. This results in only 5 unique signals for 9 carbons (C1=C3, C4=C7, C5=C6, C3a=C7a, C2 unique).

-

5-Cyanoindan: The substituent at C5 destroys the mirror plane.

-

C5 becomes a unique quaternary ipso-carbon.

-

C4 and C6 are no longer equivalent; C4 is ortho to the bridgehead C3a, while C6 is meta to the bridgehead C7a (via C7).

-

C1 and C3 (aliphatic) become magnetically non-equivalent due to distance differences from the electronic effects of the nitrile group.

-

Conclusion: The

Part 2: Experimental Protocol

The nitrile group introduces specific relaxation challenges. Standard high-throughput protocols often fail to detect the nitrile carbon or the quaternary ipso-carbon due to saturation.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. -

Concentration:

20 mg/0.6 mL to ensure adequate signal-to-noise (S/N) for quaternary carbons. -

Relaxation Agent (Optional): For quantitative integration, add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

] to shorten

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling. |

| Relaxation Delay (d1) | 5.0 - 10.0 s | CRITICAL: The nitrile carbon ( |

| Spectral Width | -10 to 160 ppm | Covers aliphatics to aromatics/nitrile.[2] No carbonyls expected (>160 ppm). |

| Scans (NS) | Required to resolve quaternary carbons (C5, C3a, C7a, CN). | |

| Temperature | 298 K | Standard ambient. |

Part 3: Spectral Assignment & Chemical Shift Prediction[2]

The following table synthesizes predicted shifts based on Substituent Chemical Shift (SCS) additivity rules applied to the indane core.

Assignment Table

| Carbon | Type | Pred.[1][2][3][4][5][6][7][8][9][10][11] Shift ( | Assignment Logic (SCS & Connectivity) |

| CN | 119.0 | Characteristic nitrile region. Distinct from aromatics.[2][4][5] | |

| C5 | 110.8 | Ipso . Shielded significantly by the -M/-I effect of CN (-15.4 ppm relative to Indane C5). | |

| C7a | 148.0 | Bridgehead . Para to CN. Deshielded (+3.9 ppm effect). | |

| C3a | 144.7 | Bridgehead . Meta to CN. Slight deshielding (+0.6 ppm effect). | |

| C6 | 129.8 | Aromatic . Ortho to CN. Deshielded (+3.6 ppm). | |

| C4 | 128.1 | Aromatic . Ortho to CN. Deshielded (+3.6 ppm). | |

| C7 | 125.1 | Aromatic . Meta to CN. Minimal change from parent. | |

| C3 | 32.9 | Aliphatic . Closer to C4/C5 side. Slight deshielding.[3] | |

| C1 | 32.7 | Aliphatic . Distant from CN. Overlaps closely with C3. | |

| C2 | 25.5 | Aliphatic . Most shielded methylene. |

Note: Shifts are referenced to

Part 4: Advanced Verification (2D NMR Logic)

To scientifically validate the assignment (particularly distinguishing C4 from C6 and C3a from C7a), you must employ Heteronuclear Multiple Bond Correlation (HMBC).

The HMBC "Walk"

-

Anchor Point: Identify the protons on C4 and C6 .

-

H4 (singlet-like or doublet) will show a strong HMBC correlation to C3 (aliphatic).

-

H6 (doublet) will show a strong HMBC correlation to C7 and C5 .

-

-

Bridgehead Differentiation:

-

C3a correlates strongly with aliphatic protons H3 and H2 .

-

C7a correlates strongly with aliphatic protons H1 and H2 .

-

-

Nitrile Confirmation:

-

The CN carbon (119 ppm) will show weak 3-bond correlations (

) to H4 and H6 . This definitively assigns the ortho protons.

-

Part 5: Visualization of Logic

The following diagrams illustrate the assignment workflow and the structural connectivity logic required for verification.

Diagram 1: Assignment Workflow

This flowchart guides the researcher through the logical steps of assigning the 10 signals.

Caption: Step-by-step logic flow for deconvoluting the 13C spectrum of 5-cyanoindan.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range correlations needed to distinguish the asymmetric aromatic ring carbons.

Caption: HMBC correlation network. Dashed lines indicate weak 3-bond coupling to the nitrile.

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for Substituent Chemical Shift additivity rules).

- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified general Indane shifts).

-

PubChem. 2,3-Dihydro-1H-indene-5-carbonitrile (Compound). National Library of Medicine. [Link]

Sources

- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indane - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2,3-Dihydro-1H-indene-5-carbonitrile: A Technical Guide to FT-IR Analysis

Executive Summary & Molecular Context[1][2][3][4][5]

The precise characterization of 2,3-Dihydro-1H-indene-5-carbonitrile (commonly referred to as 5-cyanoindan ) is a critical checkpoint in the synthesis of pharmaceutical intermediates, particularly for antagonists targeting central nervous system receptors.[1]

This guide provides a definitive technical framework for the FT-IR analysis of this molecule. Unlike simple aliphatic nitriles, 5-cyanoindan presents a unique vibrational profile due to the fusion of a saturated cyclopentane ring with an aromatic benzonitrile core.[1] The rigidity of the bicyclic system imposes specific constraints on vibrational modes, resulting in a spectral fingerprint that allows for high-confidence identification and purity assessment.

Structural Vibrational Logic

The molecule consists of two primary vibrational domains:

-

The Rigid Core (Indane Scaffold): A fused bicyclic system (benzene + cyclopentane) that exhibits mixed aromatic and aliphatic C-H stretching modes.

-

The Diagnostic Probe (Nitrile Group): A substituent at the 5-position providing a high-intensity, isolated dipole change, serving as the primary quantitation peak.

Figure 1: Vibrational decomposition of 5-cyanoindan. The nitrile group acts as an isolated diagnostic handle, while the indane core provides the structural fingerprint.

Experimental Protocol: ATR-FTIR Acquisition

For pharmaceutical intermediates which often present as viscous oils or low-melting solids, Attenuated Total Reflectance (ATR) is the preferred sampling modality over traditional KBr pellets.[1] ATR minimizes pathlength variation and eliminates moisture artifacts common in hygroscopic KBr matrices.[1]

Instrumentation & Parameters

To ensure reproducibility (E-E-A-T principle: Trustworthiness), the following acquisition parameters are mandatory:

| Parameter | Setting | Rationale |

| Crystal Material | Diamond or ZnSe | Diamond is preferred for durability; ZnSe for higher throughput if the sample is non-abrasive.[1] |

| Spectral Range | 4000 – 600 cm⁻¹ | Covers all fundamental vibrations including the aromatic OOP bending region. |

| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio (SNR) and resolving hyperfine splitting in the fingerprint region.[1] |

| Scans | 32 (Routine) / 64 (High Precision) | Sufficient to average out random noise. |

| Apodization | Blackman-Harris 3-Term | Minimizes side-lobes (ringing) around the sharp nitrile peak.[1] |

| Background | Air (Clean Crystal) | Must be acquired immediately prior to sample loading to subtract atmospheric CO₂/H₂O.[1] |

Workflow Methodology

Figure 2: Validated workflow for ATR-FTIR acquisition. Proper pressure application is critical for solid/semi-solid indane derivatives to ensure sufficient evanescent wave penetration.

Spectral Interpretation & Assignments

The spectrum of 2,3-Dihydro-1H-indene-5-carbonitrile is characterized by three distinct zones. The assignments below synthesize data from standard group frequency correlations and specific behavior of fused aromatic systems [1][2].

Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region differentiates the "Indane" (saturated ring) from the "Benzene" (unsaturated ring) components.

-

3080 – 3010 cm⁻¹ (Weak/Medium): Aromatic C-H Stretch.[1]

-

Corresponds to the protons on the benzene ring (positions 4, 6, 7).

-

-

2960 – 2850 cm⁻¹ (Medium/Strong): Aliphatic C-H Stretch.[1]

-

2950 cm⁻¹: Asymmetric stretching of the methylene (-CH₂-) groups in the cyclopentane ring (positions 1, 2, 3).

-

2850 cm⁻¹: Symmetric stretching of the methylene groups.

-

Note: The intensity ratio of Aliphatic/Aromatic C-H is typically >1 due to the presence of six aliphatic protons vs. three aromatic protons.

-

Zone 2: The Diagnostic Nitrile Stretch (2240 – 2220 cm⁻¹)

This is the most critical peak for identification.

-

~2225 ± 5 cm⁻¹ (Strong, Sharp): C≡N Stretching Vibration.

-

Context: In simple aliphatic nitriles, this band appears near 2250 cm⁻¹.[1] However, conjugation with the aromatic ring (benzonitrile moiety) lowers the force constant, red-shifting the peak to ~2225 cm⁻¹ [3].

-

Purity Indicator: The sharpness of this peak is a purity proxy. Broadening or shouldering here often indicates hydration (H-bonding with water) or hydrolysis to the amide.[1]

-

Zone 3: The Fingerprint & Skeletal Modes (1600 – 600 cm⁻¹)

This region confirms the substitution pattern and the integrity of the bicyclic core.

-

1605, 1580, 1490 cm⁻¹: Aromatic Ring Breathing.

-

Characteristic quadrant stretching modes of the benzene ring.

-

-

1450 – 1430 cm⁻¹: CH₂ Scissoring.

-

Specific to the cyclopentane ring methylene groups.

-

-

Substitution Pattern (OOP Bending):

-

The 5-cyanoindan structure implies a 1,2,4-substitution pattern on the benzene ring (where the fusion points are 1,2 and the nitrile is 4).

-

870 – 850 cm⁻¹: Isolated C-H (Position 4, meta/para to fusion).

-

830 – 800 cm⁻¹: Two adjacent C-H (Positions 6 and 7).

-

Validation: The presence of both bands confirms the specific regiochemistry of the 5-isomer.

-

Summary Table of Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group Origin | Diagnostic Value |

| 3060 | ν(C-H) ar | Benzene Ring | Unsaturation check |

| 2950, 2860 | ν(C-H) aliph | Cyclopentane Ring | Confirms "Dihydro" (Indane) vs Indene |

| 2225 | ν(C≡N) | Nitrile | Primary ID & Quantitation |

| 1605, 1490 | ν(C=C) | Aromatic Skeleton | Scaffold confirmation |

| 1445 | δ(CH₂) | Methylene Scissoring | Cyclopentane ring check |

| 860, 820 | γ(C-H) oop | 1,2,4-Substituted Ring | Regiochemistry (5-position) |

Troubleshooting & Common Artifacts

In a research setting, spectral anomalies can lead to misinterpretation.[1] Use this guide to validate data integrity.

-

The "Water Mask" (3400 cm⁻¹):

-

Issue: A broad hump centered at 3400 cm⁻¹.[1]

-

Cause: Hygroscopic nature of the sample or poor background subtraction.

-

Impact: Can obscure overtone bands but generally does not interfere with the Nitrile (2225 cm⁻¹) or Fingerprint regions.

-

Remediation:[1][2][3] Dry sample in a desiccator or vacuum oven; ensure ATR crystal is dry.[1]

-

-

The "Carbonyl Impurity" (1720 – 1690 cm⁻¹):

-

Issue: Appearance of a medium intensity peak around 1700 cm⁻¹.[1]

-

Cause: Oxidation of the benzylic position (C1 or C3) to a ketone (forming 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile) [4].[1]

-

Action: If this peak is present, the sample is degrading. This is a critical stability-indicating parameter.[1]

-

-

Baseline Slope:

-

Issue: Sloping baseline from 4000 down to 2000 cm⁻¹.[1]

-

Cause: Scattering due to large particle size (Mie scattering) if using KBr, or poor contact in ATR.

-

Action: In ATR, apply more pressure (clamp). In KBr, grind the sample finer.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for group frequency assignments).

-

NIST Mass Spectrometry Data Center. (n.d.).[1] Indane Infrared Spectrum. National Institute of Standards and Technology.[1][4] Retrieved January 28, 2026, from [Link] (Reference for the Indane core scaffold).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Authoritative source for Nitrile shifts in aromatic environments).[1][5]

-

PubChem. (n.d.).[1] 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link] (Reference for the oxidized impurity profile).

Sources

Advanced Mass Spectrometry Guide: 2,3-Dihydro-1H-indene-5-carbonitrile

Executive Summary

2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10485-33-3), often referred to as 5-cyanoindan, represents a critical pharmacophore in the synthesis of kinase inhibitors and receptor modulators. Its structure—a bicyclic system comprising a benzene ring fused to a cyclopentane ring, substituted with a nitrile group—presents unique mass spectrometric challenges.

This guide moves beyond basic spectral matching. It provides a mechanistic analysis of fragmentation pathways (EI), ionization preferences (ESI vs. APCI), and a self-validating method development protocol. It is designed for researchers requiring high-confidence identification and quantification of this intermediate in complex biological or synthetic matrices.

Part 1: Physicochemical Context & Ionization Strategy

Successful mass spectrometry begins with understanding the analyte's behavior in the gas phase. 5-cyanoindan is a semi-polar, thermally stable molecule.

| Property | Value | MS Implication |

| Molecular Formula | Nitrogen Rule applies: Odd molecular weight indicates odd number of nitrogens. | |

| Exact Mass | 143.0735 Da | Target for High-Res MS (HRMS) extraction. |

| Boiling Point | ~260°C | Suitable for Gas Chromatography (GC). |

| LogP | ~2.3 | Hydrophobic enough for Reverse Phase LC; retains well on C18. |

| Basicity | Nitrile (Weak) | Low proton affinity limits ESI sensitivity; APCI is often superior. |

Strategic Decision: GC-MS vs. LC-MS

-

Primary Recommendation (GC-MS): Due to its thermal stability and lack of labile protons, Electron Ionization (EI) GC-MS provides the most structural information (fingerprinting).

-

Secondary Recommendation (LC-MS): Required for biological matrices or trace analysis. Atmospheric Pressure Chemical Ionization (APCI) is preferred over Electrospray Ionization (ESI) due to the weak basicity of the nitrile group.

Part 2: Electron Ionization (EI) & Fragmentation Dynamics

In 70 eV EI, 5-cyanoindan (

Key Fragmentation Pathways[1][2]

-

Molecular Ion (

, m/z 143):-

Intensity: High/Base Peak.

-

Reasoning: The aromatic ring stabilizes the radical cation charge delocalization. The nitrile group withdraws electrons but does not destabilize the ring significantly.

-

-

Benzylic Dehydrogenation (

, m/z 142):-

Mechanism: Loss of a hydrogen atom from the C1 or C3 position (benzylic).

-

Structure: Formation of a stable benzylic cation, further stabilized by resonance with the aromatic ring.

-

-

Nitrile Elimination (

, m/z 116):-

Mechanism: A characteristic cleavage for aromatic nitriles. The elimination of neutral HCN (27 Da) results in a radical cation

(likely an indenyl-like species).

-

-

Retro-Cyclopentane Cleavage (

, m/z 115):-

Mechanism: The indan system often undergoes a loss of ethylene (28 Da) from the saturated cyclopentane ring.

-

Result: This generates a species resembling a substituted styrene or phenyl-cation derivative.

-

Visualization: EI Fragmentation Pathway

The following diagram illustrates the mechanistic causality between the parent ion and its primary daughters.

Figure 1: Proposed Electron Ionization fragmentation tree for 5-cyanoindan showing competitive loss of HCN and ethylene.

Part 3: Soft Ionization (LC-MS) & High-Resolution Analysis

For pharmacokinetic (PK) studies or impurity profiling in solution, LC-MS is required.

Ionization Source Selection

-

ESI Limitations: The nitrile nitrogen is

hybridized with the lone pair in an -

APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is recommended. The gas-phase ionization mechanism (proton transfer from hydronium ions) is often more energetic and effective for nitriles.

Adduct Formation

| Ion Species | m/z (Theoretical) | Conditions |

| 144.0808 | Acidic Mobile Phase (0.1% Formic Acid) | |

| 166.0627 | Trace Sodium present (Common in ESI) | |

| 161.1073 | Ammonium Formate/Acetate Buffer | |

| 176.1070 | Methanol Mobile Phase (Solvent Adduct) |

Critical Note: In ESI, look for the

Part 4: Analytical Method Development Protocol

This protocol is designed to be self-validating. The "System Suitability" step ensures the instrument is capable before sample loss occurs.

A. GC-MS Protocol (Standard)

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

-

Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

-

Why: The 5% phenyl phase provides excellent separation for aromatic isomers.

-

-

Inlet: Split mode (10:1), 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (Hold 1 min) - Solvent focusing.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 40°C/min to 300°C (Hold 3 min) - Bake out.

-

-

MS Source: 230°C, Quad: 150°C.

-

Scan Range: m/z 40–350.

Self-Validation Step: Inject a standard of n-alkanes. 5-cyanoindan should elute between C10 and C12. If peak tailing > 1.2 occurs, the inlet liner is active (nitrile adsorption) and must be deactivated (silanized).

B. LC-MS Protocol (Trace Analysis)

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

-

Column: C18 (e.g., Waters BEH C18), 2.1 x 50mm, 1.7µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: APCI (+) or ESI (+).

Workflow Diagram: Method Development

Figure 2: Decision matrix for selecting the ionization and separation mode based on sample origin.

Part 5: Impurity Profiling & Synthetic Artifacts

When analyzing 5-cyanoindan, researchers often encounter specific impurities related to its synthesis (commonly via cyanation of 5-bromoindan or cyclization precursors).

| Impurity | m/z | Origin | |

| 5-Bromoindan | +54/56 Da | 196/198 | Unreacted starting material (Isotopic doublet 1:1). |

| Indan-5-amide | +18 Da | 161 | Hydrolysis of nitrile (common in wet acidic conditions). |

| Indan-5-carboxylic acid | +19 Da | 162 | Further hydrolysis product. |

| 5,6-Dicyanoindan | +25 Da | 168 | Over-cyanation byproduct (if precursor was di-halogenated). |

Diagnostic Tip: Use Selected Ion Monitoring (SIM) for m/z 196/198 to rule out halogenated precursors, as these are often catalytic poisons in downstream steps.

References

-

NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Indan Derivatives." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3][4] [Link][4]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. "Compound Summary: 5-Indanecarbonitrile (CAS 10485-33-3)." National Library of Medicine. [Link]

Sources

Solubility Profile & Technical Guide: 2,3-Dihydro-1H-indene-5-carbonitrile

[1]

Executive Summary

2,3-Dihydro-1H-indene-5-carbonitrile (C₁₀H₉N) is a bicyclic organic intermediate characterized by a lipophilic indane backbone fused with a polar nitrile group.[1][2] It serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of melatonin receptor agonists and monoamine reuptake inhibitors.[1]

Critical Disambiguation: Researchers frequently confuse this compound with its oxidized derivative, 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone).[1] The presence of the ketone functionality in the latter significantly alters solubility and melting point.[1] This guide focuses on the indane (non-oxo) derivative while providing comparative data for the indanone to ensure protocol validity.

Part 1: Chemical Identity & Physicochemical Framework

Before attempting dissolution, you must validate the identity of your material.[1] The solubility behavior is dictated by the competition between the hydrophobic indane ring and the dipole of the cyano group.[1]

Identity Verification Table

| Feature | Target Compound (5-Cyanoindane) | Common Analog (5-Cyano-1-indanone) |

| Systematic Name | 2,3-Dihydro-1H-indene-5-carbonitrile | 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile |

| CAS Number | 104849-51-2 (Verify specific isomer) | 25724-79-2 |

| Formula | C₁₀H₉N | C₁₀H₇NO |

| Mol.[1][2][3][4][5] Weight | 143.19 g/mol | 157.17 g/mol |

| Physical State | Low-melting solid or oil (approx.[1] mp < 50°C) | Crystalline Solid (mp 128–130°C) |

| LogP (Predicted) | ~2.5 – 2.8 (Lipophilic) | ~1.4 – 1.7 (Moderate Polarity) |

Mechanistic Insight: The absence of the carbonyl oxygen in 5-cyanoindane removes a hydrogen-bond acceptor site, making it significantly less soluble in water and more soluble in non-polar hydrocarbons compared to the indanone derivative.[1]

Part 2: Solubility Profile in Organic Solvents

The solubility of 2,3-Dihydro-1H-indene-5-carbonitrile follows a "Like Dissolves Like" mechanism where the aromatic/aliphatic induction forces of the indane ring dominate.[1]

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (100 mM+) or for reaction media.[1]

-

Dichloromethane (DCM): Excellent solubility.[1] The polarizability of DCM matches the nitrile dipole, while its organic nature accommodates the indane ring.[1]

-

Ethyl Acetate (EtOAc): High solubility.[1] Ideal for extraction and chromatography.[1]

-

Tetrahydrofuran (THF): Excellent solubility.[1] Useful for reactions involving organometallics.[1]

-

Dimethyl Sulfoxide (DMSO) / DMF: High solubility (>50 mg/mL).[1] Preferred for biological assays due to miscibility with aqueous buffers.[1]

Secondary Solvents (Moderate/Temperature-Dependent)

Used for recrystallization or controlled precipitation.[1]

-

Ethanol / Methanol: Soluble at room temperature, but solubility drops significantly at -20°C.[1]

-

Protocol Tip: Use hot ethanol for recrystallization; the compound should crystallize upon cooling if the concentration is optimized.[1]

-

-

Diethyl Ether: Moderate to good solubility.[1]

Anti-Solvents (Low Solubility)

Used to precipitate the compound from reaction mixtures.[1]

-

Water: Practically insoluble (<0.1 mg/mL).[1] The hydrophobic effect of the C9 skeleton overrides the dipole of the nitrile.[1]

-

Hexanes / Heptane: Partial solubility.[1][6] The nitrile group creates enough polarity to reduce solubility in purely aliphatic hydrocarbons compared to unsubstituted indane.[1]

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) |

| Chlorinated | Dichloromethane | Very Soluble | > 100 |

| Ester | Ethyl Acetate | Soluble | 50 – 100 |

| Alcohol | Ethanol | Soluble | 20 – 50 |

| Polar Aprotic | DMSO | Very Soluble | > 50 |

| Hydrocarbon | Hexane | Sparingly Soluble | 1 – 10 |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 |

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility for your specific batch (purity affects solubility).[1]

-

Preparation: Weigh 10 mg of 2,3-Dihydro-1H-indene-5-carbonitrile into a 1.5 mL HPLC vial.

-

Titration: Add the solvent of choice in 100 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.[1]

-

Observation:

-

Calculation:

-

Validation: If solubility in DCM is <10 mg/mL, suspect the presence of inorganic salts or significant impurities (check LC-MS).[1]

Protocol B: Recrystallization Strategy

To purify crude material synthesized via cyanation of 5-bromoindane:

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Isopropanol).[1]

-

Filtration: Filter hot to remove inorganic salts (e.g., CuCN/NaBr residues).[1]

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C.

-

Anti-solvent (Optional): If no crystals form, add Water dropwise to the alcoholic solution until slight turbidity persists, then cool.[1]

Part 4: Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent based on the intended application (Reaction, Extraction, or Analysis).[1]

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

Solubility & Purification Workflow

The relationship between solubility parameters and purification steps.[1]

Caption: Thermal recrystallization cycle exploiting the temperature-dependent solubility in alcohols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved January 28, 2026, from [Link]

-

Note: Cited for comparative properties of the 1-oxo derivative.[1]

-

-

ResearchGate. Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved January 28, 2026, from [Link][7]

- Supports the synthetic context and solvent usage for indane deriv

- General reference for solvent comp

Sources

- 1. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No.25724-79-2,1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE Suppliers [lookchem.com]

- 3. RR [rrscientific.com]

- 4. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. csustan.edu [csustan.edu]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability, Storage, and Handling of 2,3-Dihydro-1H-indene-5-carbonitrile

Executive Summary & Chemical Profile[1]

2,3-Dihydro-1H-indene-5-carbonitrile (commonly 5-Cyanoindane ) is a bicyclic aryl nitrile used primarily as a pharmacophore building block in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and agrochemicals.

Unlike its oxidized counterpart (5-cyano-1-indanone), this molecule possesses a saturated five-membered ring containing highly reactive benzylic hydrogens. Consequently, it exhibits a distinct stability profile characterized by susceptibility to radical-mediated autoxidation . This guide defines the rigorous storage conditions required to prevent the formation of peroxide and ketone impurities that can compromise downstream Grignard or reductive amination reactions.

Physicochemical Characterization

| Property | Value / Description | Note |

| IUPAC Name | 2,3-Dihydro-1H-indene-5-carbonitrile | Synonyms: 5-Cyanoindane; Indane-5-carbonitrile |

| CAS Number | 37529-30-9 | Distinct from 5-cyano-1-indanone (CAS 25724-79-2) |

| Molecular Formula | C₁₀H₉N | MW: 143.19 g/mol |

| Physical State | Low-melting solid or viscous oil | Depending on purity/polymorph; MP typically 40–45°C |

| Solubility | Soluble in DCM, EtOAc, THF | Sparingly soluble in water |

| pKa (Conjugate Acid) | ~ -10 (Nitrile nitrogen) | Extremely weak base; protonation requires strong acid |

Stability Mechanisms & Degradation Pathways

To ensure scientific integrity, we must move beyond generic "store cool" advice and address the molecular causality of degradation. 5-Cyanoindane faces two primary threats: Benzylic Autoxidation (oxidative) and Nitrile Hydrolysis (hydrolytic).

Benzylic Autoxidation (The Primary Risk)

The indane ring system contains four benzylic hydrogens (at positions C1 and C3). These C-H bonds are significantly weaker (BDE ~85-88 kcal/mol) than standard alkyl C-H bonds due to resonance stabilization of the resulting radical by the aromatic ring.

-

Trigger: Exposure to atmospheric oxygen and UV light.

-

Mechanism: A radical initiator (hν or trace metal) abstracts a benzylic proton, creating a benzylic radical. This radical reacts with O₂ to form a hydroperoxide intermediate, which eventually decomposes into 5-cyano-1-indanone .

-

Impact: The presence of ketone impurities (indanone) is catastrophic for subsequent lithiation or Grignard reactions, as the impurity will competitively react with the nucleophile.

Nitrile Hydrolysis

While the nitrile group is generally robust, prolonged exposure to atmospheric moisture, particularly in the presence of trace acidic or basic impurities, can catalyze hydrolysis.

-

Pathway: R-CN + H₂O

R-CONH₂ (Amide) -

Impact: Formation of 5-indancarboxylic acid alters stoichiometry and pH of reaction mixtures.

Visualization: Degradation Pathways

The following diagram details the specific chemical transformations that must be inhibited during storage.

Figure 1: Mechanistic pathways for oxidative (Red) and hydrolytic (Green) degradation of 5-Cyanoindane.

Storage Protocols & Handling SOP

Based on the degradation mechanisms above, the following storage conditions are mandatory to maintain purity >98%.

Storage Conditions

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius suppression of radical propagation rates. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces O₂ to prevent benzylic autoxidation. Argon is preferred (heavier than air). |

| Container | Amber Glass | Blocks UV light (290–400 nm) which acts as a radical initiator. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress (hydrolysis protection). |

Handling SOP (Standard Operating Procedure)

Warning: Nitriles are toxic by ingestion and skin absorption. Always work within a fume hood.

-

Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle induces condensation, introducing water that accelerates hydrolysis.

-

Sampling: Use a clean, dry stainless steel or glass spatula. Avoid iron spatulas if rust is present (Fe³⁺ catalyzes radical oxidation).

-

Re-sealing: Immediately after sampling, purge the headspace with a gentle stream of dry Nitrogen or Argon for 10–15 seconds before capping.

-

Liquefaction: If the substance has solidified (it is a low-melting solid), melt gently in a water bath at <50°C. Do not use a heat gun, as localized hotspots can trigger thermal decomposition.

Quality Control & Analytical Validation

Trust but verify. Do not assume the reagent is pure after long-term storage. Use the following self-validating analytical workflow.

HPLC Method for Purity Assessment

A standard C18 Reverse-Phase method is required to separate the polar hydrolysis products (acid/amide) and the oxidized ketone from the parent nitrile.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm (Nitrile absorbance) and 254 nm (Aromatic).

-

Expected Retention Order:

Lifecycle Workflow Diagram

This workflow ensures that compromised material is never introduced into a synthesis batch.

Figure 2: Quality Control Lifecycle for managing 5-Cyanoindane stability.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12312678, Indan-5-carbonitrile. Retrieved from [Link]

-

Uchikawa, O., et al. (2002). Synthesis of a novel melatonin receptor agonist, Ramelteon (TAK-375). Journal of Medicinal Chemistry. (Discusses the indane/indanone structural relationship and oxidation susceptibility). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

Biological Activity & Therapeutic Utility of 2,3-Dihydro-1H-indene-5-carbonitrile

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers Focus: Scaffold Pharmacology, Synthetic Utility, and Cardiac Myosin Modulation[1][2]

Executive Summary: The Indane Scaffold Advantage

2,3-Dihydro-1H-indene-5-carbonitrile (CAS: 10485-09-3), often referred to as 5-cyanoindane , functions as a critical pharmacophore scaffold in modern drug discovery.[2] While the molecule itself is a chemical intermediate, its biological significance lies in its role as the structural progenitor for next-generation Cardiac Myosin Inhibitors (e.g., Aficamten) and selective Kinase Inhibitors (e.g., DDR1 inhibitors).

Unlike flexible phenyl-based analogs, the fused bicyclic indane system offers restricted conformational entropy, enhancing binding affinity by "locking" the molecule into a bio-active conformation. Furthermore, the C-5 nitrile group serves as a versatile "gateway functionality," acting as a precursor to bioisosteres like oxadiazoles or functioning directly as a hydrogen-bond acceptor in kinase active sites.[1][2]

Pharmacological Context: The Aficamten Connection

The most prominent biological application of the 5-cyanoindane scaffold is in the synthesis of Aficamten (CK-274) , a selective cardiac myosin inhibitor approved for Hypertrophic Cardiomyopathy (HCM).[2]

Mechanism of Action (Scaffold Level)

The indane core provides the necessary lipophilicity and steric bulk to occupy the allosteric binding pocket of cardiac myosin.

-

Allosteric Modulation: The scaffold binds to a site distinct from the ATP-binding pocket, stabilizing the myosin in a "super-relaxed" (SRX) state.[2]

-

Nitrile Transformation: In the synthesis of Aficamten, the 5-cyano group is not the final pharmacophore but is chemically transformed into a 1,2,4-oxadiazole ring.[2] This heterocycle mimics the electrostatic properties of the nitrile but with improved metabolic stability and hydrogen-bonding potential.[1][2]

Comparative Structure-Activity Relationship (SAR)

| Feature | Indane Scaffold (Aficamten) | Phenyl/Indole Scaffolds (Older Gens) | Biological Impact |

| Ring Structure | Fused Bicyclic (Rigid) | Monocyclic/Heterocyclic (Flexible) | Higher Selectivity: Reduced off-target binding to smooth muscle myosin. |

| C-5 Substitution | Nitrile | Halogen / Alkyl | Metabolic Stability: Reduced CYP450 induction compared to earlier nitro/halogen derivatives.[1][2] |

| Chirality | C-1 Amine (R-isomer) | Often Achiral | Potency: The (R)-enantiomer of the amine derivative shows >100x potency over the (S)-isomer.[1][2] |

Chemical Biology & Synthetic Pathways

The biological utility of 2,3-Dihydro-1H-indene-5-carbonitrile is inextricably linked to its chemical reactivity. The nitrile group is the pivot point for divergent synthesis.

Pathway A: Nitrile-to-Heterocycle Conversion (Aficamten Route)

The nitrile is converted to an amidoxime and then cyclized to form the oxadiazole ring, which is critical for the drug's half-life and potency.[1][2]

Pathway B: Direct Kinase Inhibition (DDR1 Route)

In other developmental tracks (e.g., DDR1 inhibitors for fibrosis), the nitrile remains intact.[2] Here, the

Visualization: Divergent Synthesis & Bioactivation

Caption: Divergent biological activation of the 5-cyanoindane scaffold. The nitrile group serves as a precursor for the oxadiazole pharmacophore in Aficamten or is retained for kinase binding in DDR1 inhibitors.

Experimental Protocols

The following protocols outline the generation of the biologically active scaffold and the validation of its downstream activity.

Protocol 1: Synthesis of the Scaffold (Cyanation)

Use this protocol to generate high-purity 5-cyanoindane for SAR studies. Source: Adapted from process chemistry patents for Aficamten intermediates [1].

-

Reagents: 5-bromo-2,3-dihydro-1H-indene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).

-

Solvent: DMF (degassed).

-

Procedure:

-

Charge reaction vessel with 5-bromoindane and solvent.[2]

-

Add zinc cyanide and catalyst system under nitrogen atmosphere.[1][2]

-

Heat to 120°C for 4–6 hours. Monitor by HPLC for disappearance of bromide.

-

Workup: Cool to RT. Quench with aqueous ammonia (to chelate Zn).[1][2] Extract with EtOAc.[1][2]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2]

-

-

QC Check: Target purity >98% by HPLC. IR spectrum must show sharp nitrile peak at ~2225 cm⁻¹.[1][2]

Protocol 2: In Vitro Myosin ATPase Assay

Use this assay to validate the biological activity of indane derivatives. Source: Standard biochemical assay for myosin inhibitors [2].

-

System: Bovine cardiac myofibrils or recombinant human beta-cardiac myosin S1.

-

Reaction Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM DTT.

-

Method:

-

Data Analysis: Plot OD₆₅₀ vs. log[Compound]. Calculate IC₅₀.

Safety & Handling (MSDS Summary)

While 2,3-Dihydro-1H-indene-5-carbonitrile is an intermediate, it possesses specific hazards due to the nitrile moiety.[1][2]

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[1][2]

-